

Dstylsstltlsk off-target effects and toxicity concerns

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Compound of Interest

Compound Name: *Dstylsstltlsk*

Cat. No.: *B13907815*

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Technical Support Center: Dstylsstltlsk

Welcome to the technical support center for **Dstylsstltlsk**. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects and toxicity concerns associated with the use of **Dstylsstltlsk** in pre-clinical research.

FAQs: Off-Target Effects and Toxicity Concerns

Q1: What is the primary mechanism of action for **Dstylsstltlsk** and what are its known off-target kinases?

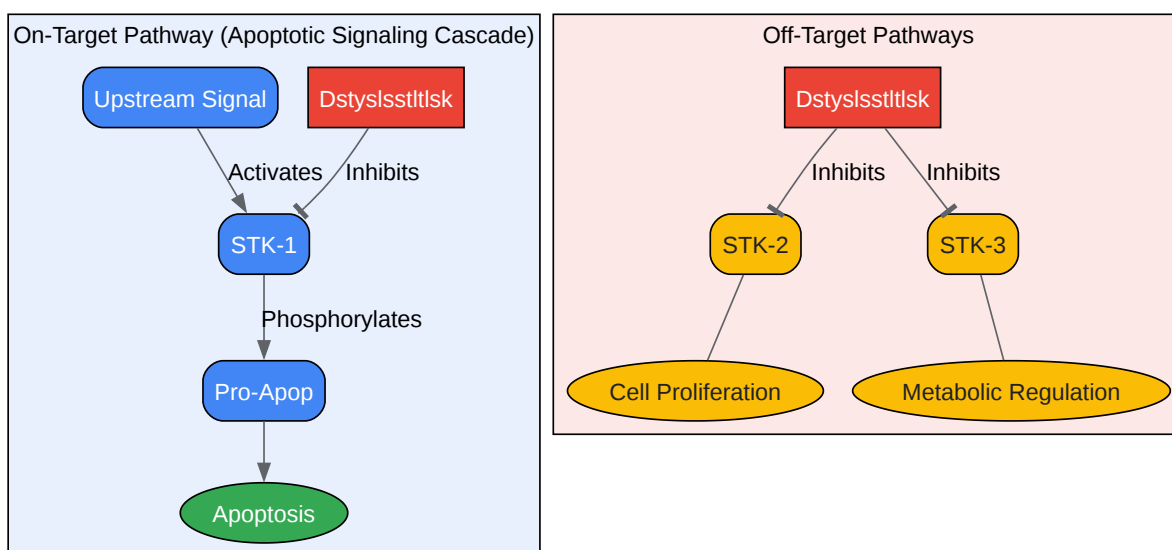
Dstylsstltlsk is a potent and selective inhibitor of the Serine/Threonine kinase STK-1, a key regulator in the fictional "Apoptotic Signaling Cascade" (ASC) pathway. While designed for high specificity, **Dstylsstltlsk** can exhibit off-target activity against other kinases with homologous ATP-binding pockets. The most significant off-target interactions have been observed with STK-2 and STK-3.

Table 1: Kinase Inhibition Profile of **Dstylsstltlsk**

Kinase Target	IC50 (nM)	Description
STK-1 (On-Target)	5	Primary target in the Apoptotic Signaling Cascade.
STK-2 (Off-Target)	50	Involved in cellular proliferation.
STK-3 (Off-Target)	150	Plays a role in metabolic regulation.
Other Kinases	>1000	Negligible inhibition at therapeutic concentrations.

Q2: What is the hypothesized signaling pathway for **Dstylsstltlsk**'s on-target and off-target effects?

Dstylsstltlsk is designed to inhibit STK-1, which, upon activation by upstream signals, phosphorylates and activates the pro-apoptotic protein Pro-Apop. Inhibition of STK-1 by **Dstylsstltlsk** prevents this phosphorylation, thereby inhibiting apoptosis. However, off-target inhibition of STK-2 can inadvertently suppress normal cellular proliferation, while inhibition of STK-3 may lead to metabolic dysregulation.



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Figure 1: Dstylsstltlsk On- and Off-Target Signaling Pathways

Q3: What are the primary toxicity concerns associated with **Dstylsstltlsk**?

The primary toxicity concerns stem from its off-target effects and on-target-mediated effects in non-target tissues. In vitro and in vivo studies have indicated potential for hepatotoxicity and myelosuppression at higher concentrations.

Table 2: Summary of In Vitro Toxicity Data

Cell Line	Assay	Endpoint	LC50 (μM)
HepG2 (Liver)	MTT	Cell Viability	25
Primary Hepatocytes	LDH Release	Cytotoxicity	30
HSPCs (Bone Marrow)	Colony Forming	Proliferation	15

Table 3: Summary of In Vivo Toxicity Findings in Murine Model

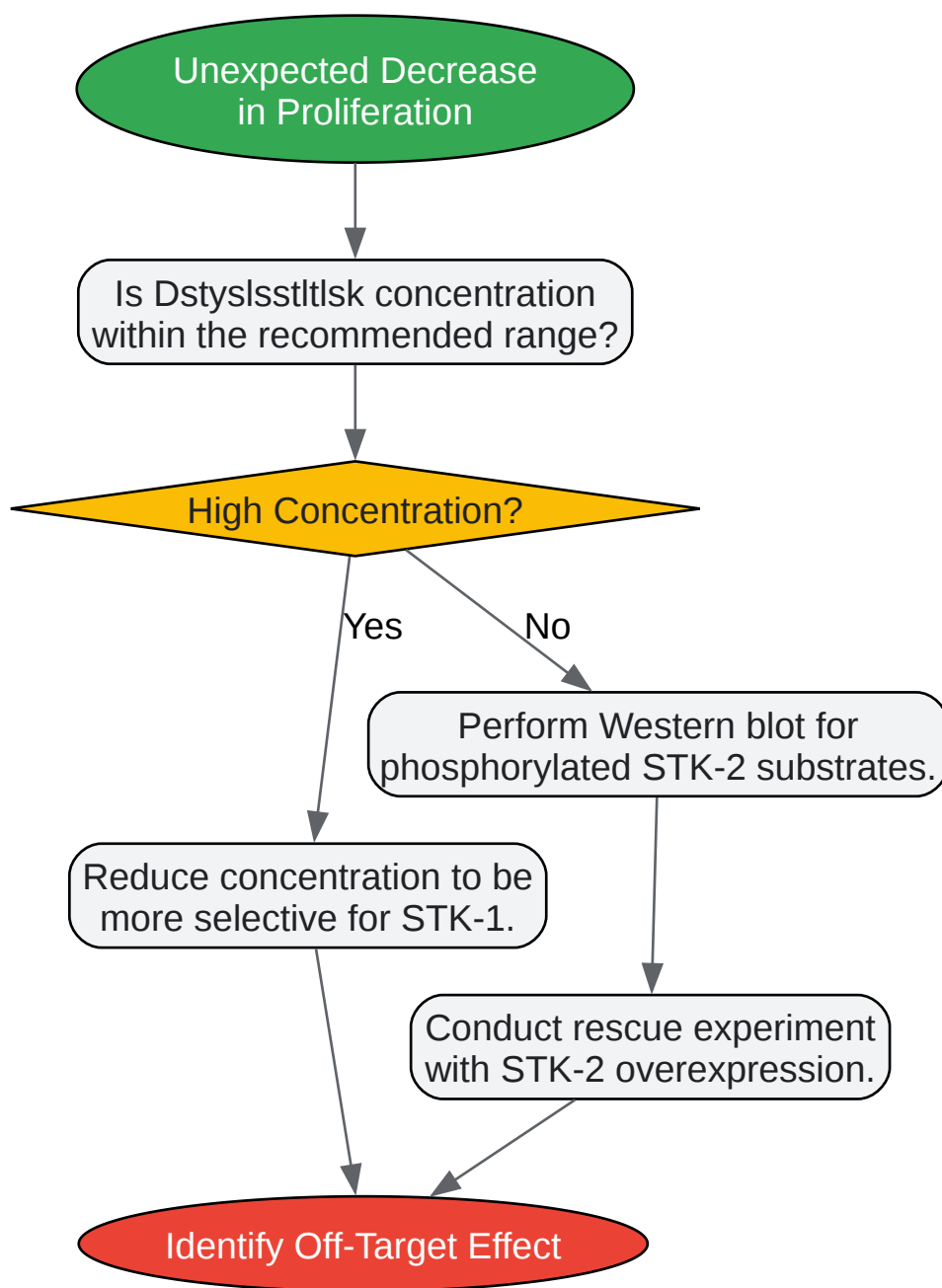
Organ System	Finding	Dose Level
Liver	Elevated ALT/AST	≥ 50 mg/kg
Bone Marrow	Decreased Hematopoietic Stem and Progenitor Cells	≥ 50 mg/kg
Spleen	Reduced Splenocyte Count	≥ 75 mg/kg

Troubleshooting Guide

This guide provides structured approaches to address common experimental issues.

Problem 1: Unexpected decrease in cell proliferation in cancer cell lines.

This could be due to the off-target inhibition of STK-2, which is involved in cell proliferation.

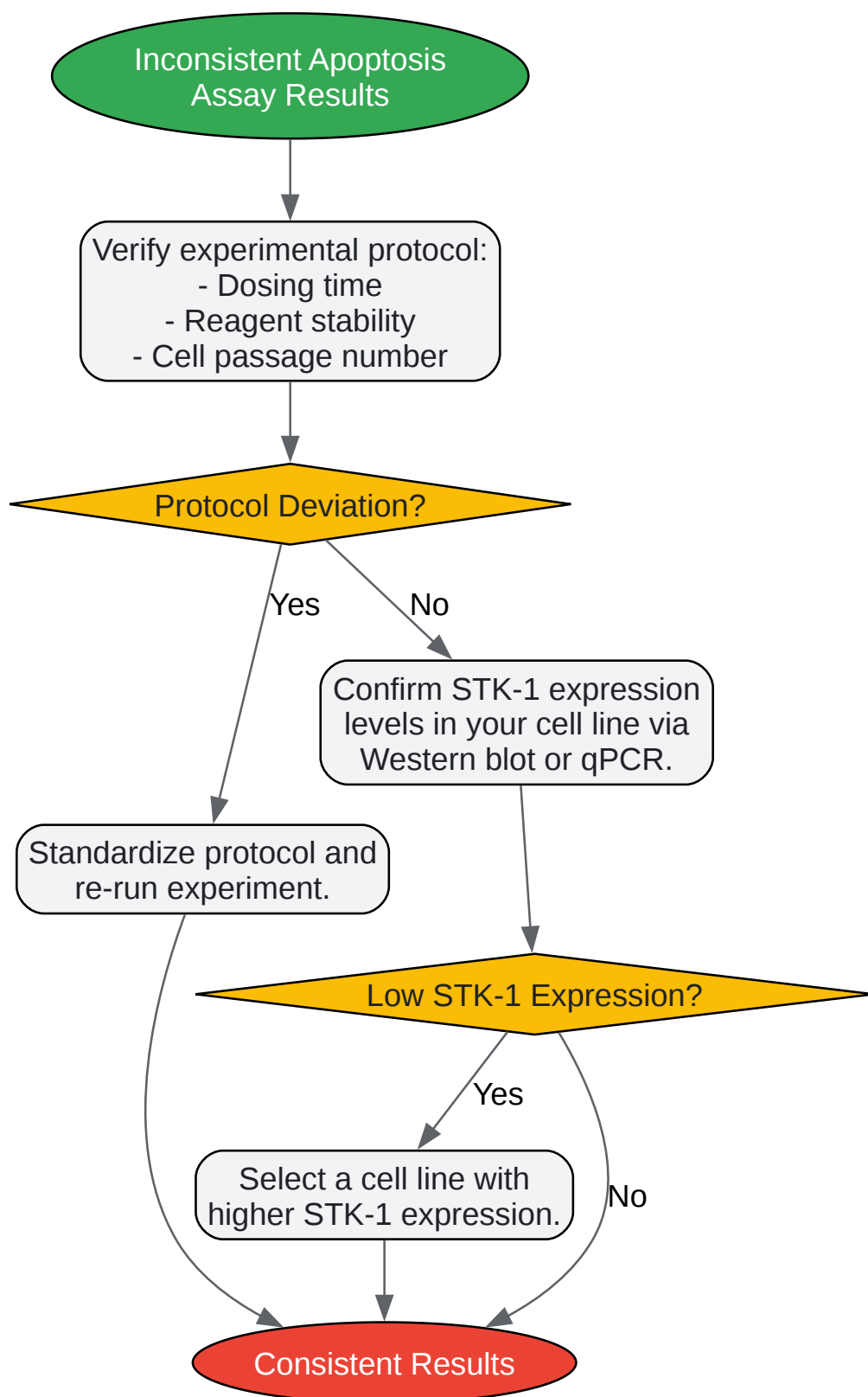


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Figure 2: Troubleshooting Workflow for Decreased Proliferation

Problem 2: Inconsistent results in apoptosis assays.

Inconsistent results may arise from variations in experimental conditions or cell line sensitivity.



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Figure 3: Troubleshooting Workflow for Inconsistent Apoptosis Assays

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

- Objective: To determine the IC₅₀ of **Dstylsstltlsk** against target kinases.
- Methodology:
 - Prepare a serial dilution of **Dstylsstltlsk** in DMSO.
 - In a 96-well plate, combine the recombinant kinase (STK-1, STK-2, or STK-3), a fluorescently labeled peptide substrate, and ATP.
 - Add the **Dstylsstltlsk** dilutions to the wells.
 - Incubate at 30°C for 60 minutes.
 - Stop the reaction and measure the amount of phosphorylated substrate using a fluorescence plate reader.
 - Calculate the percent inhibition for each concentration and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

- Objective: To assess the cytotoxic effects of **Dstylsstltlsk** on cell lines.
- Methodology:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat cells with a serial dilution of **Dstylsstltlsk** for 48 hours.
 - Add MTT reagent to each well and incubate for 4 hours at 37°C.
 - Solubilize the formazan crystals with DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control and determine the LC50.

Protocol 3: Western Blot for Phosphorylated STK Substrates

- Objective: To confirm the on-target and off-target activity of **Dstylsstltlslk** in a cellular context.
- Methodology:
 - Treat cells with **Dstylsstltlslk** at various concentrations for the desired time.
 - Lyse the cells and quantify protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies specific for the phosphorylated forms of STK-1, STK-2, and STK-3 substrates.
 - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH or β -actin).
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